2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methylanilino group, and a sulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide include:
- 4-chloro-N-{2-[(methylanilino)ethyl]benzamide
- N-{4-[(2-chloro-4-methylanilino)sulfonyl]phenyl}acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C20H17ClN2O3S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17ClN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24) |
InChI Key |
YFWIWCDYJFNUCD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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